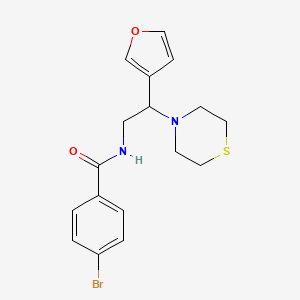

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

説明

4-Bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a benzamide derivative featuring a bromine substituent at the para position of the benzoyl group. The compound’s distinct structural attributes include a furan-3-yl ring linked to a thiomorpholinoethyl moiety, which is a six-membered sulfur-containing heterocycle (thiomorpholine) connected via an ethyl chain. The thiomorpholine group introduces sulfur atoms into the structure, which may influence electronic properties, solubility, and intermolecular interactions compared to oxygen-containing analogs (e.g., morpholine derivatives).

特性

IUPAC Name |

4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-8-22-12-14)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNYXXRHMROCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiomorpholine moiety.

Amide Formation: The final step involves the formation of the benzamide structure, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the benzamide, such as amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been studied for its potential as a therapeutic agent. Its structural components allow for interactions with various biological targets, making it a candidate for drug development.

- Inhibitory Activity Against Kinases : The compound has shown promising results as an inhibitor of specific kinases involved in cancer pathways. For instance, it has been reported to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antibacterial properties. A study demonstrated its effectiveness against drug-resistant strains of bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Chemical Biology

The unique structure of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide makes it useful as a biochemical probe. It can be employed to investigate the interactions between small molecules and biological macromolecules, aiding in the understanding of disease mechanisms at a molecular level.

Case Study 1: GSK-3β Inhibition

A detailed study focused on the inhibitory effects of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide on GSK-3β. The compound exhibited an IC50 value in the nanomolar range, indicating high potency. This inhibition is linked to potential therapeutic applications in neurodegenerative diseases and cancer .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of the compound against clinically isolated strains. The results showed that it significantly inhibited the growth of multidrug-resistant bacteria, validating its potential as an antibiotic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Acinetobacter baumannii | 8 µg/mL | Effective against NDM-positive strains |

| Klebsiella pneumoniae | 16 µg/mL | Moderate activity |

| Staphylococcus aureus | 32 µg/mL | Limited effectiveness |

作用機序

The mechanism of action of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiomorpholine moieties may play a role in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

- 4-Bromo-N-(dimethylcarbamothioyl)benzamide (): This compound replaces the thiomorpholinoethyl-furan group with a dimethylcarbamothioyl substituent. The latter’s thiomorpholine may enhance lipophilicity and alter metabolic stability .

- 4-Bromo-N-(2-nitrophenyl)benzamide (): The nitro group (NO₂) is strongly electron-withdrawing, contrasting with the electron-rich furan-3-yl group in the target compound. This difference could lead to divergent reactivity in electrophilic substitution or hydrogen-bonding interactions. The nitro group may also increase crystallinity due to planar aromatic stacking, whereas the thiomorpholinoethyl chain might introduce steric hindrance .

- 4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide (): Here, the substituent is a tetrahydrofuran (THF) derivative. The thiomorpholine’s larger atomic radius and lower electronegativity may weaken hydrogen bonds but enhance hydrophobic interactions .

Spectroscopic Characteristics

FT-IR data for benzamide derivatives () reveal key functional group vibrations:

- C=O stretch : Observed near 1650–1680 cm⁻¹ in all benzamides.

- C-S/C=S stretches : In compounds like 4-bromo-N-(dimethylcarbamothioyl)benzamide, C=S appears at ~1250 cm⁻¹. The target compound’s thiomorpholine C-S stretches may overlap with aliphatic C-S vibrations (~650–750 cm⁻¹), complicating spectral interpretation .

- N-H stretch : Present near 3300 cm⁻¹ in primary/secondary amides. The target compound’s tertiary amide (due to the ethyl-thiomorpholine linkage) lacks this peak, distinguishing it from analogs like 4-bromo-N-(2-hydroxyphenyl)benzamide () .

Crystallographic and Conformational Analysis

4-Bromo-N-(2-hydroxyphenyl)benzamide () :

The crystal structure shows dihedral angles of 73.97° between the amide plane and hydroxy-substituted benzene, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds. In contrast, the target compound’s thiomorpholine sulfur may participate in weaker C–H⋯S interactions, leading to less dense packing .- 4-Bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9, ): The biphenyl-furan substituent creates extended π-conjugation, whereas the target’s thiomorpholinoethyl group introduces rotational flexibility. This flexibility could reduce crystallinity but improve bioavailability by enhancing conformational adaptability in binding pockets .

Comparative Data Table

| Compound Name | Key Substituents | Spectroscopic Features (FT-IR) | Crystallographic Features | Potential Biological Roles |

|---|---|---|---|---|

| Target Compound | Thiomorpholinoethyl-furan | C=O (1680 cm⁻¹), C-S (700 cm⁻¹) | Flexible packing, weak C–H⋯S bonds | Enzyme inhibition, membrane transport |

| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | Dimethylcarbamothioyl | C=S (1250 cm⁻¹), N–H (3300 cm⁻¹) | Planar carbamothioyl stacking | Antioxidant, metal chelation |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 2-Nitrophenyl | NO₂ (1520 cm⁻¹), C=O (1670 cm⁻¹) | Strong H-bonding, high crystallinity | Photodynamic therapy |

| 4-Bromo-N-(2-hydroxyphenyl)benzamide | 2-Hydroxyphenyl | O–H (3200 cm⁻¹), N–H (3350 cm⁻¹) | O–H⋯O/N–H⋯O networks, layered packing | Antimicrobial, crystal engineering |

| 4-Bromo-N-(4'-(furan-3-yl)biphenyl)benzamide | Biphenyl-furan | C=O (1660 cm⁻¹), furan C–O (1020 cm⁻¹) | Extended π-stacking, rigid conformation | Anticancer, π-π interaction targets |

生物活性

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a furan ring, and a thiomorpholine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The bromine atom and thiomorpholine moiety may contribute to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The furan ring can interact with various receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Anticancer Potential

Research has indicated that compounds similar to 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression . The presence of the thiomorpholine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

The incorporation of a furan ring in the structure has been associated with antimicrobial properties. Compounds containing furan derivatives have demonstrated activity against various bacterial strains, suggesting that 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide could also possess similar effects .

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of related benzamide compounds on cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, highlighting the potential of thiomorpholine-containing benzamides as anticancer agents .

- Mechanistic Investigations : Another investigation focused on the mechanism by which furan-based compounds induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways, leading to programmed cell death .

Comparative Analysis

To understand the unique properties of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-bromo-N-(2-(furan-3-yl)ethyl)benzamide | Lacks thiomorpholine | Moderate anticancer activity |

| N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide | Lacks bromine | Limited reactivity |

The presence of both the bromine atom and thiomorpholine moiety in the target compound enhances its biological activity compared to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。